CM-579 trihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CM-579 三盐酸盐是一种首创的可逆双重抑制剂,同时抑制 G9a 和 DNA 甲基转移酶 (DNMT)。它在多种癌细胞中表现出强劲的体外细胞活性,对 G9a 的 IC50 值为 16 nM,对 DNMT 的 IC50 值为 32 nM .

准备方法

合成路线和反应条件

CM-579 三盐酸盐的合成涉及多个步骤,包括核心结构的形成和随后的官能化。详细的合成路线和反应条件是专有的,并未公开披露。 已知该化合物是通过一系列涉及特定试剂和催化剂的有机反应合成的 .

工业生产方法

CM-579 三盐酸盐的工业生产方法也是专有的。通常,此类化合物是在受控条件下在大规模反应器中生产的,以确保高纯度和高收率。该过程涉及严格的质量控制措施,以满足所需规格 .

化学反应分析

反应类型

CM-579 三盐酸盐会经历多种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 可以进行还原反应以修饰官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。条件根据所需的反应而异,包括特定的温度、压力和溶剂 .

主要形成的产物

从这些反应中形成的主要产物取决于反应类型和使用的试剂。例如,氧化可能产生氧化衍生物,而取代反应可能产生取代类似物 .

科学研究应用

Cancer Research

2.1 Inhibition of Tumor Growth

Research indicates that CM-579 has potential in inhibiting tumor growth through its effects on epigenetic regulation. In a study involving human cancer cell lines, treatment with CM-579 resulted in significant reductions in cell proliferation and induced apoptosis in various cancer types, including breast and lung cancer .

Case Study: Breast Cancer Cells

- Objective: Evaluate the effect of CM-579 on MCF-7 breast cancer cells.

- Method: Cells were treated with varying concentrations of CM-579.

- Results: A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected via flow cytometry.

Epigenetic Modulation

CM-579's role as an epigenetic modulator is particularly noteworthy. By inhibiting G9a and DNMT, the compound can reverse aberrant gene silencing associated with tumorigenesis.

3.1 Gene Expression Changes

In a transcriptomic analysis of treated cells, significant changes in gene expression profiles were noted. For instance:

- Upregulation of tumor suppressor genes.

- Downregulation of genes associated with proliferation and survival pathways.

Data Table: Gene Expression Changes Induced by CM-579

| Gene Symbol | Change Direction | Function |

|---|---|---|

| TP53 | Upregulated | Tumor suppressor |

| MYC | Downregulated | Oncogene |

| CDKN1A | Upregulated | Cell cycle regulation |

Potential in Drug Discovery

The dual inhibition profile of CM-579 positions it as a promising candidate for combination therapies in oncology. Its ability to synergize with other chemotherapeutic agents enhances its therapeutic efficacy.

4.1 Synergistic Effects

In combination studies with standard chemotherapy agents (e.g., doxorubicin), CM-579 demonstrated enhanced cytotoxicity compared to either agent alone . This suggests potential pathways for developing more effective treatment regimens.

作用机制

CM-579 三盐酸盐通过抑制 G9a 和 DNMT 的活性发挥其作用。它与这些酶的活性位点结合,阻止它们催化组蛋白和 DNA 的甲基化。这种抑制导致基因表达和细胞功能的变化,最终导致抑制癌细胞的生长 .

相似化合物的比较

类似化合物

CM-579: CM-579 三盐酸盐的游离碱形式。

BIX-01294: 另一种 G9a 抑制剂。

SGC0946: 另一种组蛋白甲基转移酶 DOT1L 的选择性抑制剂

独特之处

CM-579 三盐酸盐因其对 G9a 和 DNMT 的双重抑制活性而独一无二。这种双重抑制使其成为研究组蛋白和 DNA 甲基化在癌细胞中相互作用的宝贵工具 .

生物活性

CM-579 trihydrochloride is a novel compound recognized for its dual inhibitory action on G9a and DNA methyltransferase (DNMT), which are critical enzymes involved in epigenetic regulation. This article delves into the biological activity of CM-579, highlighting its mechanisms, efficacy in various cancer models, and potential therapeutic applications.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 1846570-40-8

- Molecular Weight : Not specified in the sources.

- IC50 Values :

- G9a : 16 nM

- DNMT : 32 nM

CM-579 functions as a reversible inhibitor of two key enzymes:

- G9a (G9a histone methyltransferase) : Involved in the methylation of histone H3 at lysine 9 (H3K9me2), which is associated with transcriptional repression.

- DNMT (DNA Methyltransferase) : Responsible for adding methyl groups to DNA, affecting gene expression and cellular differentiation.

By inhibiting these enzymes, CM-579 can alter epigenetic landscapes, potentially reversing aberrant gene silencing associated with various cancers.

In Vitro Studies

CM-579 has demonstrated potent in vitro activity across a range of cancer cell lines. The compound's ability to inhibit G9a and DNMT allows it to induce apoptosis and inhibit proliferation in cancer cells. Notably, studies have shown:

- Cell Lines Tested : Various cancer cell lines including leukemia and solid tumors.

- Effects Observed :

- Induction of cell death.

- Inhibition of cell growth.

- Modulation of gene expression profiles associated with tumor suppression.

In Vivo Studies

In animal models, particularly using immunocompromised mice, CM-579 has shown promising results:

- Model Used : Female BALB/Ca-Rag2−/−γc−/− mice injected with CEMO-1 cells.

- Dosage : Administered at 2.5 mg/kg via intravenous injection for 28 days.

- Results :

- Statistically significant increase in overall survival rates compared to control groups.

| Study Parameter | Result |

|---|---|

| Survival Rate Increase | Statistically significant |

| Dosage | 2.5 mg/kg |

| Administration Route | Intravenous |

Case Studies and Research Findings

- Leukemia Models : Research indicated that CM-579 could enhance the efficacy of standard chemotherapy agents by modulating epigenetic markers that contribute to drug resistance.

- Combination Therapies : Ongoing studies are exploring the use of CM-579 in combination with other therapeutic agents to assess synergistic effects, particularly in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL).

- Transcriptomic Analysis : Following treatment with CM-579, transcriptomic profiling revealed an upregulation of interferon-stimulated genes (ISGs), suggesting an immune response activation which may contribute to its anti-tumor effects.

Safety and Toxicity Profile

Initial toxicity assessments indicate that CM-579 has a favorable safety profile:

- LC50 Values :

- Non-tumoral hepatic cell line THLE-2: 1.30 μM

- Peripheral blood mononuclear cells (PBMCs): 7.39 μM

The therapeutic window appears acceptable, indicating that effective doses can be achieved without significant toxicity to normal cells.

属性

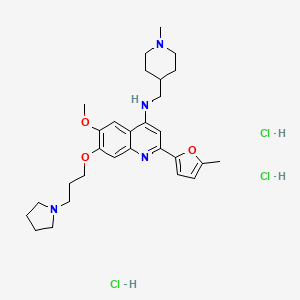

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O3.3ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;;;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSDREMVFCQUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43Cl3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。